molecular formula C11H10O6-2 B1262389 (1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)

(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)

Cat. No. B1262389
M. Wt: 238.19 g/mol
InChI Key: QJYRAJSESKVEAE-SCZZXKLOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-) is dicarboxylate anion of (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid. It is a conjugate base of a (1S,6R)-2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid.

Scientific Research Applications

Chemical Synthesis and Modification

The compound has been investigated in various contexts, mainly focusing on its synthesis and chemical properties. For instance, Sirat, Thomas, and Tyrrell (1979) explored the chemistry of a structurally similar compound, methyl 3-hydroxycyclohexa-1,5-diene-1-carboxylate, highlighting its preparation, dehydration, hydrolysis, acetylation, reduction, epoxidation, and its role in Diels–Alder reactions (Sirat, Thomas, & Tyrrell, 1979). Similarly, White and Banwell (2016) elaborated on the conversion of a related compound, (1S,2S)-3-bromocyclohexa-3,5-diene-1,2-diol, into compounds that incorporate the pentacyclic framework of the alkaloid vindoline, setting the stage for further transformations into clinically significant anticancer agents (White & Banwell, 2016).

Derivative Formation and Structural Analysis

The synthesis and characterization of related cyclohexa-diene derivatives have been extensively studied. For example, Sapnakumari et al. (2014) synthesized and characterized ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, providing detailed analysis through various spectroscopic techniques and single-crystal X-ray diffraction (Sapnakumari et al., 2014). This highlights the compound's role in structural and chemical studies, potentially leading to applications in material science and pharmaceuticals.

Applications in Organic Synthesis

Further research has delved into the compound's utility in organic synthesis. Baker et al. (1984) described the preparation of various dienol ethers and esters from Hagemann's ester, exploring their reactions with electrophiles, which are crucial for constructing complex organic molecules (Baker et al., 1984). This work underscores the compound's significance in synthetic organic chemistry, particularly in the formation of complex molecular architectures.

Potential in Material Science

The compound's derivatives also show potential in material science applications. Ebdon, Flint, and Hodge (1989) discussed the preparation of methyl methacrylate oligomers with terminal functional groups by the ozonolysis of copolymers, hinting at its possible applications in creating novel block copolymers and in reactive processing (Ebdon, Flint, & Hodge, 1989).

properties

Product Name

(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)

Molecular Formula

C11H10O6-2

Molecular Weight

238.19 g/mol

IUPAC Name

(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/p-2/t8-,10+/m1/s1

InChI Key

QJYRAJSESKVEAE-SCZZXKLOSA-L

Isomeric SMILES

C1=C[C@H]([C@H](C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O

Canonical SMILES

C1=CC(C(C(=C1)C(=O)CCC(=O)[O-])C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
Reactant of Route 2
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
Reactant of Route 3
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
Reactant of Route 4
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
Reactant of Route 5
Reactant of Route 5
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)
Reactant of Route 6
(1S,6R)-2-(3-carboxylatopropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylate(2-)

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